1,4-Di-p-tolylbutane-1,4-dione
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Overview
Description
1,4-Di-p-tolylbutane-1,4-dione is an organic compound with the molecular formula C18H18O2. It is also known as 1,4-bis(4-methylphenyl)butane-1,4-dione. This compound is characterized by the presence of two p-tolyl groups attached to a butane-1,4-dione backbone. It is a diketone, meaning it contains two ketone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di-p-tolylbutane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of p-tolualdehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the diketone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-p-tolylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield diols or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Diols or alcohols.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
Scientific Research Applications
1,4-Di-p-tolylbutane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Di-p-tolylbutane-1,4-dione depends on the specific reaction or application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,4-Di-p-tolylbutane-1,4-dione can be compared with other diketones such as benzil (1,2-diphenylethane-1,2-dione) and 1,4-diphenylbutane-1,4-dione. While these compounds share similar structural features, this compound is unique due to the presence of p-tolyl groups, which can influence its reactivity and properties.
List of Similar Compounds
- Benzil (1,2-diphenylethane-1,2-dione)
- 1,4-Diphenylbutane-1,4-dione
- 1,4-Di-p-anisylbutane-1,4-dione
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
13145-56-7 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1,4-bis(4-methylphenyl)butane-1,4-dione |
InChI |
InChI=1S/C18H18O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
GGUAZLKQABTGLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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